molecular formula C28H22O B14743191 10,10-Dibenzylanthracen-9-one CAS No. 5452-34-6

10,10-Dibenzylanthracen-9-one

Cat. No.: B14743191
CAS No.: 5452-34-6
M. Wt: 374.5 g/mol
InChI Key: GDPNODKPUYAGCT-UHFFFAOYSA-N
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Description

10,10-Dibenzylanthracen-9-one is an anthracene-derived compound featuring two benzyl groups at the 10th position of the anthracenone core. The benzyl substituents likely enhance lipophilicity and steric bulk, influencing its solubility, reactivity, and applications in organic synthesis or materials science. Anthracenones are widely studied for their photophysical properties, redox behavior, and biological activity, making this compound a candidate for similar investigations .

Properties

CAS No.

5452-34-6

Molecular Formula

C28H22O

Molecular Weight

374.5 g/mol

IUPAC Name

10,10-dibenzylanthracen-9-one

InChI

InChI=1S/C28H22O/c29-27-23-15-7-9-17-25(23)28(19-21-11-3-1-4-12-21,20-22-13-5-2-6-14-22)26-18-10-8-16-24(26)27/h1-18H,19-20H2

InChI Key

GDPNODKPUYAGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10,10-Dibenzylanthracen-9-one typically involves the reaction of anthracene with benzyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where anthracene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 10,10-Dibenzylanthracen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings of the anthracene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Nitroanthracene and sulfonated anthracene derivatives.

Scientific Research Applications

10,10-Dibenzylanthracen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a model compound in photophysical studies.

    Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.

    Medicine: Explored for its potential therapeutic applications, including as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 10,10-Dibenzylanthracen-9-one involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can transfer energy to other molecules, making it useful in applications such as photodynamic therapy and OLEDs.

Molecular Targets and Pathways:

    Photodynamic Therapy: The compound generates reactive oxygen species upon light activation, which can target and destroy cancer cells.

    OLEDs: Acts as an emitter material, transferring energy to produce light in the visible spectrum.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between 10,10-Dibenzylanthracen-9-one and analogous anthracene derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
This compound C₃₀H₂₂O Two benzyl groups at C10 Hypothesized applications in organic electronics or catalysis (inferred from benzyl groups' electron-donating effects) N/A
10-[(3,4-Dimethoxyphenyl)methylidene]anthracen-9-one C₂₃H₁₈O₃ 3,4-Dimethoxyphenyl methylidene moiety Enhanced electron-donating capacity; potential use in optoelectronics or as a ligand
1,2-Bis(dimethylamino)anthracene-9,10-dione C₁₈H₁₈N₂O₂ Two dimethylamino groups at C1 and C2 Improved solubility and redox activity; explored in dye synthesis and biochemical studies
9,9′-Bianthracene-10,10′(9H,9′H)-dione C₂₈H₁₆O₂ Dimeric anthracenone linked by C–C bond Extended conjugation; investigated for biological activity and crystal engineering
10,10-Dimethylanthracen-9(10H)-one C₁₆H₁₄O Two methyl groups at C10 Smaller substituents reduce steric hindrance; used in photophysical studies

Key Research Findings and Comparative Analysis

Electronic and Steric Effects
  • Benzyl vs. Methyl Substituents: The benzyl groups in this compound introduce greater steric bulk compared to the methyl groups in 10,10-Dimethylanthracen-9(10H)-one . This could hinder π-π stacking interactions but enhance solubility in nonpolar solvents.
  • In contrast, the dimethylamino groups in 1,2-Bis(dimethylamino)anthracene-9,10-dione increase electron density, making it suitable for redox-active applications .

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